molecular formula C23H26N4O B14954753 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B14954753
M. Wt: 374.5 g/mol
InChI Key: FNDMMGZEBODERJ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE is a complex organic compound that features both a benzodiazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield oxides of the benzodiazole or indole rings, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The benzodiazole and indole moieties can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]PROPANAMIDE apart from similar compounds is its unique combination of benzodiazole and indole moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C23H26N4O/c1-16(2)27-15-17(18-7-3-6-10-21(18)27)11-12-23(28)24-14-13-22-25-19-8-4-5-9-20(19)26-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

FNDMMGZEBODERJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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